An In-Depth Technical Guide to Methyl 2-(7-methoxybenzofuran-3-yl)acetate
An In-Depth Technical Guide to Methyl 2-(7-methoxybenzofuran-3-yl)acetate
CAS Number: 39581-49-2
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-(7-methoxybenzofuran-3-yl)acetate, a significant heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the synthesis, physicochemical properties, and potential therapeutic applications of this benzofuran derivative, grounded in established scientific literature.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are prevalent in a wide array of natural products and synthetically developed molecules, exhibiting a broad spectrum of biological activities. These include, but are not limited to, antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The versatility of the benzofuran nucleus allows for structural modifications that can modulate its pharmacokinetic and pharmacodynamic profiles, making it a focal point for the design of novel therapeutic agents. Methyl 2-(7-methoxybenzofuran-3-yl)acetate, the subject of this guide, is a specific derivative that holds promise as a key intermediate or a bioactive molecule in its own right.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Methyl 2-(7-methoxybenzofuran-3-yl)acetate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 39581-49-2 | ChemicalBook |
| Molecular Formula | C₁₂H₁₂O₄ | ChemicalBook |
| Molecular Weight | 220.22 g/mol | ChemicalBook |
| Appearance | Solid (Predicted) | N/A |
| Boiling Point | 337.9±22.0 °C (Predicted) | ChemicalBook |
| Density | 1.229±0.06 g/cm³ (Predicted) | ChemicalBook |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate can be envisioned to proceed through a multi-step sequence, beginning with commercially available starting materials. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Figure 1: Proposed synthetic pathway for Methyl 2-(7-methoxybenzofuran-3-yl)acetate.
Step-by-Step Methodology and Rationale
Step 1: Williamson Ether Synthesis
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Protocol: To a solution of 2-hydroxy-3-methoxybenzaldehyde in acetone, anhydrous potassium carbonate is added, followed by the dropwise addition of diethyl bromomalonate. The mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the intermediate ether.
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Rationale: This step forms the crucial C-O bond between the phenolic oxygen and the malonate. Potassium carbonate acts as a base to deprotonate the phenol, generating a phenoxide nucleophile that attacks the electrophilic carbon of diethyl bromomalonate.
Step 2: Intramolecular Perkin-like Condensation
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Protocol: The crude ether from the previous step is dissolved in ethanol, and a solution of sodium ethoxide in ethanol is added. The reaction mixture is stirred at room temperature or gently heated to induce cyclization. The reaction is then quenched with a weak acid, and the product, diethyl 7-methoxybenzofuran-2,3-dicarboxylate, is isolated.
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Rationale: This is the key ring-forming step. The ethoxide base deprotonates the acidic α-carbon of the malonate, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl carbon, followed by dehydration to form the furan ring.
Step 3: Hydrolysis and Decarboxylation
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Protocol: The diester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide in ethanol. After completion of the hydrolysis, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the diacid. The diacid is then heated at or above its melting point to effect decarboxylation, yielding 7-methoxybenzofuran-3-carboxylic acid.
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Rationale: The ester groups are hydrolyzed to carboxylic acids. Upon heating, the β-keto acid intermediate readily loses a molecule of carbon dioxide to afford the 3-substituted benzofuran.
Step 4: Arndt-Eistert Homologation
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Protocol: The carboxylic acid is first converted to its acid chloride by treatment with thionyl chloride. The crude acid chloride is then reacted with diazomethane to form a diazoketone. Finally, the diazoketone is treated with methanol in the presence of a silver oxide catalyst (Wolff rearrangement) to yield the desired product, Methyl 2-(7-methoxybenzofuran-3-yl)acetate.
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Rationale: The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids. The key step is the Wolff rearrangement of the diazoketone to a ketene, which is then trapped by methanol to form the methyl ester.
Potential Applications in Drug Development
While specific biological activity data for Methyl 2-(7-methoxybenzofuran-3-yl)acetate is not extensively reported, the broader class of benzofuran derivatives has shown significant promise in various therapeutic areas. This compound can serve as a valuable scaffold for the synthesis of more complex molecules with potential biological activities.
Figure 2: Potential therapeutic applications derived from the Methyl 2-(7-methoxybenzofuran-3-yl)acetate scaffold.
Anticancer Activity
Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. The structure of Methyl 2-(7-methoxybenzofuran-3-yl)acetate provides a versatile template for the design and synthesis of novel kinase inhibitors.
Antimicrobial Activity
The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal properties.[3][4] Modifications of the core structure of Methyl 2-(7-methoxybenzofuran-3-yl)acetate could lead to the development of new antimicrobial agents with improved efficacy and novel mechanisms of action, which is crucial in the face of growing antimicrobial resistance.
Central Nervous System (CNS) Activity
Certain benzofuran derivatives have been investigated for their effects on the central nervous system, including their potential as antidepressants and anxiolytics. The structural features of Methyl 2-(7-methoxybenzofuran-3-yl)acetate could be exploited to design ligands for various CNS receptors.
Conclusion and Future Directions
Methyl 2-(7-methoxybenzofuran-3-yl)acetate, with the CAS number 39581-49-2, is a heterocyclic compound with significant potential in the field of medicinal chemistry. While a detailed and validated synthetic protocol is yet to be widely published, established synthetic methodologies for related compounds provide a clear and logical pathway for its preparation. The benzofuran scaffold is a well-established pharmacophore, and this particular derivative represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, and neurology.
Future research should focus on the development and optimization of a scalable synthesis for Methyl 2-(7-methoxybenzofuran-3-yl)acetate. Furthermore, a systematic biological evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential. Such studies will undoubtedly contribute to the growing importance of benzofurans in modern drug discovery.
References
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Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
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Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
